Stachybotrolide

Vue d'ensemble

Description

Stachybotrolide is not explicitly mentioned in the provided papers; however, the papers discuss various compounds isolated from the fungus Stachybotrys chartarum, which produce a range of bioactive compounds, including phenylspirodrimanes and meroterpenoids with potential anti-HIV, antihyperlipidemic, and osteoclast differentiation inhibitory activities .

Synthesis Analysis

The synthesis of stachybotrin C and its stereoisomers has been achieved, providing insights into the absolute configuration of this neuroprotective compound . Additionally, synthetic studies towards stachybotrin C have explored efficient intermolecular cyclization methods . The total synthesis of stachybotrys spirolactams has also been reported, leading to a structure revision of the natural product .

Molecular Structure Analysis

The molecular structures of the compounds isolated from Stachybotrys chartarum have been determined using extensive spectroscopic analysis, including NMR, MS, and X-ray single-crystal diffraction . For example, stachybotrin G was identified as a new sulfate meroterpenoid with a unique farnesylated diazepinoisoindole skeleton .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Mannich reactions, Claisen rearrangement , and double reductive amination . These reactions have been crucial in constructing the complex molecular frameworks of the stachybotrys compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of stachylysin, a hemolysin produced by Stachybotrys chartarum, have been characterized, revealing its composition and behavior in the presence of sheep erythrocytes . The hemolysin forms polydispersed aggregates and requires a significant amount of time to lyse erythrocytes, indicating a complex mechanism of action.

Applications De Recherche Scientifique

Discovery and Structural Analysis

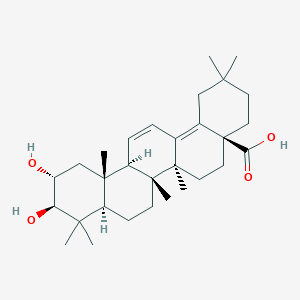

- Stachybotrolide Discovery : Identified among the metabolites of Stachybotrys alternans, stachybotrolide is a nitrogen-free compound. Its structure was elucidated using various spectroscopic methods, including IR, mass, 1H, and 13C NMR spectra (Kamalov, Aripova & Isaev, 1997).

Biomedical Applications

- Hemolytic Properties : Stachybotrys chartarum, a fungus that produces stachylysin, a hemolysin, is associated with health concerns like pulmonary hemorrhage. Stachylysin's properties and effects on erythrocyte membranes have been studied, providing insights into its potential biomedical applications (Vesper, Magnuson, Dearborn, Yike & Haugland, 2001).

Fungal Metabolism and Environmental Impact

- Secondary Metabolites Profiling : The genus Stachybotrys is known for its diverse secondary metabolites. Studies on various Stachybotrys species provide valuable insights into their metabolite profiles, which are influenced by factors like growth time, substrate, and species-specific biosynthetic potential. This research is crucial for understanding the environmental impact of Stachybotrys (Jagels, Lindemann, Ulrich, Gottschalk, Cramer, Hübner, Gareis & Humpf, 2019).

Novel Compounds and Therapeutic Potential

- Discovery of Stachybotrin G : A novel sulfate meroterpenoid, Stachybotrin G, was identified from the sponge-derived fungus Stachybotrys chartarum. Its unique structure and properties highlight the potential for new therapeutic compounds (Ma, Wang, Li, Zhu, Gu & Dehai Li, 2015).

- Anti-HIV Activity : Compounds isolated from Stachybotrys chartarum have shown inhibitory effects on HIV-1 replication, targeting reverse transcriptase. This suggests their potential in developing new HIV treatments (Ma, Li, Zhu, Ba, Li, Gu, Guo & Dehai Li, 2013).

Health and Safety Considerations

- Potential Health Risks : Exposure to Stachybotrys chartarum and its metabolites like stachylysin has been linked to health issues such as nasal bleeding and pulmonary hemorrhage. Understanding these risks is crucial for public health and safety (Vesper & Vesper, 2002).

Safety And Hazards

The safety data sheet for Stachybotrolide suggests that it does not pose specific hazards . In case of exposure, it is recommended to flush eyes with plenty of water for at least 15 minutes, flush skin with plenty of water while removing contaminated clothing and shoes, and if inhaled, move to fresh air immediately .

Propriétés

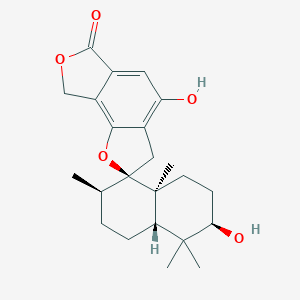

IUPAC Name |

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[3,4-g][1]benzofuran]-6'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-12-5-6-17-21(2,3)18(25)7-8-22(17,4)23(12)10-14-16(24)9-13-15(19(14)28-23)11-27-20(13)26/h9,12,17-18,24-25H,5-8,10-11H2,1-4H3/t12-,17+,18-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNSYAPUOMHZDE-RCJATNNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)COC5=O)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)COC5=O)O)(CC[C@H](C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stachybotrolide | |

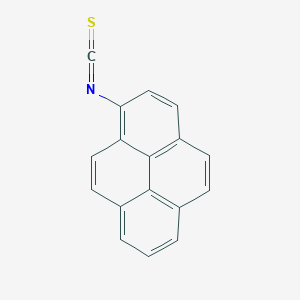

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)